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Compound of Interest

Compound Name:
N-(3-Chloro-4-

methylphenyl)acetamide

Cat. No.: B183149 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral characterization of N-(3-
Chloro-4-methylphenyl)acetamide. The document outlines the methodologies for nuclear

magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry

(MS) and presents the expected spectral data in structured tables. This guide is intended to

serve as a comprehensive resource for the identification and characterization of this compound

in research and development settings.

Chemical Structure and Properties
IUPAC Name: N-(3-Chloro-4-methylphenyl)acetamide

CAS Number: 7149-79-3[1][2]

Molecular Formula: C₉H₁₀ClNO[1]

Molecular Weight: 183.64 g/mol [1]

Caption: Chemical structure of N-(3-Chloro-4-methylphenyl)acetamide.
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The following tables summarize the key spectroscopic data for the characterization of N-(3-
Chloro-4-methylphenyl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data (Predicted)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.5 s 1H Ar-H (H2)

~7.3 d 1H Ar-H (H6)

~7.1 d 1H Ar-H (H5)

~2.3 s 3H Ar-CH₃

~2.1 s 3H COCH₃

~7.8 (broad s) s 1H NH

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Data (Predicted)
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Chemical Shift (ppm) Assignment

~168 C=O

~137 Ar-C (C4)

~135 Ar-C (C1)

~133 Ar-C (C3)

~131 Ar-C (C5)

~121 Ar-C (C6)

~119 Ar-C (C2)

~24 COCH₃

~19 Ar-CH₃

Solvent: CDCl₃

Infrared (IR) Spectroscopy
Table 3: IR Absorption Data (Predicted)

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong N-H Stretch

~3050 Medium Aromatic C-H Stretch

~2920 Medium Aliphatic C-H Stretch

~1670 Strong C=O Stretch (Amide I)

~1540 Strong N-H Bend (Amide II)

~820 Strong C-H Out-of-plane Bending

~750 Medium C-Cl Stretch

Sample Preparation: KBr pellet or thin film
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Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

183 100 [M]⁺

185 33 [M+2]⁺

141 High [M - COCH₂]⁺

113 Moderate [M - COCH₂ - CO]⁺

Ionization Mode: Electron Ionization (EI). The presence of the [M+2]⁺ peak with approximately

one-third the intensity of the molecular ion peak is characteristic of a compound containing one

chlorine atom.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher) is utilized.

Sample Preparation: Approximately 10-20 mg of N-(3-Chloro-4-methylphenyl)acetamide is

dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR

tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for

chemical shift calibration.

Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. Standard pulse

sequences are used. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to

simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their

characteristic vibrational frequencies.
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Sample Preparation (KBr Pellet Method): A small amount of the sample (1-2 mg) is ground

with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then

pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: A background spectrum of the empty sample compartment or a pure KBr

pellet is recorded. The sample pellet is then placed in the spectrometer's beam path, and the

spectrum is recorded. The final spectrum is typically presented as percent transmittance or

absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for instance, one coupled with a gas chromatograph

(GC-MS) or a liquid chromatograph (LC-MS), is used.

Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., methanol,

acetonitrile) to a low concentration (e.g., 1 mg/mL). The solution should be free of any

particulate matter; filtration may be necessary.

Data Acquisition (Electron Ionization - EI): The sample is introduced into the ion source of the

mass spectrometer. In EI, the sample is vaporized and bombarded with a high-energy

electron beam, causing ionization and fragmentation. The resulting positively charged ions

are accelerated into the mass analyzer, which separates them based on their mass-to-

charge ratio (m/z). A detector records the abundance of each ion, generating a mass

spectrum, which is a plot of relative intensity versus m/z. For LC-MS, electrospray ionization

(ESI) is a common technique, and data from MassBank indicates analysis in negative ion

mode showing the [M-H]⁻ ion is also possible.[2]

Workflow and Relationships
The following diagrams illustrate the general workflow for the spectral characterization of a

chemical compound and the logical relationships in interpreting the spectral data.
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Caption: Experimental workflow for spectral characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. N-(3-Chloro-4-methylphenyl)acetamide | SIELC Technologies [sielc.com]

2. N-(3-Chloro-4-methylphenyl)acetamide|RUO [benchchem.com]
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methylphenyl-acetamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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